8-Chloro-1-phenylimidazo[1,5-A]pyrazine
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Overview
Description
8-Chloro-1-phenylimidazo[1,5-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring. The presence of a chlorine atom at the 8th position and a phenyl group at the 1st position further defines its chemical structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is a significant structural component of a large number of agrochemicals and pharmaceuticals Related compounds such as imidazo[1,2-a]pyridines have been reported to exhibit activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
For instance, some imidazo[1,2-a]pyridine derivatives have demonstrated potent and broad-spectrum anti-influenza activity .
Biochemical Pathways
For example, some imidazo[1,2-a]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Related compounds with similar structures have been reported to have promising oral bioavailability .
Result of Action
For instance, some imidazo[1,2-a]pyridine derivatives have been found to induce clustering of the viral nucleoprotein and prevent its nuclear accumulation .
Biochemical Analysis
Cellular Effects
The effects of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- on cells are diverse. It has been shown to have potent anti-influenza activity, especially against the oseltamivir-resistant H1N1/pdm09 strain . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyrazine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyrazine,8-chloro-1-phenyl- may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-phenylimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of imidazo[1,5-a]pyrazine derivatives with substituted nucleophiles.
Scientific Research Applications
8-Chloro-1-phenylimidazo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrazine: Shares the pyrazine ring but differs in the position of the fused imidazole ring.
Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
8-Chloro-1-phenylimidazo[1,5-A]pyrazine is unique due to the presence of the chlorine atom and the phenyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
8-chloro-1-phenylimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-11-10(9-4-2-1-3-5-9)15-8-16(11)7-6-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANATYQENOWKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=CN3C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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